Product packaging for cis-1,2-Bis(dimethylarsino)ethylene(Cat. No.:CAS No. 13787-53-6)

cis-1,2-Bis(dimethylarsino)ethylene

Cat. No.: B576528
CAS No.: 13787-53-6
M. Wt: 236.021
InChI Key: AWTCRQALLJSGSS-WAYWQWQTSA-N
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Description

cis-1,2-Bis(dimethylarsino)ethylene is a vicinal arsine compound that functions as a bidentate ligand in coordination chemistry, particularly in the synthesis of metal complexes . Its structure, featuring two dimethylarsino groups on the same side (cis) of an ethylene bridge, allows it to chelate metal ions, forming stable coordination compounds. Historically, this ligand has been studied for its complexation with platinum(II) and other metals, contributing to fundamental research in inorganic and organometallic chemistry . The compound can be synthesized stereospecifically, and related arsino-ethylene ligands have been prepared through reactions involving lithium diphenylarsenide and 1,2-dichloroethylene . As a research chemical, it provides value in exploring the structural and electronic properties of metal-ligand systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14As2 B576528 cis-1,2-Bis(dimethylarsino)ethylene CAS No. 13787-53-6

Properties

CAS No.

13787-53-6

Molecular Formula

C6H14As2

Molecular Weight

236.021

IUPAC Name

[(Z)-2-dimethylarsanylethenyl]-dimethylarsane

InChI

InChI=1S/C6H14As2/c1-7(2)5-6-8(3)4/h5-6H,1-4H3/b6-5-

InChI Key

AWTCRQALLJSGSS-WAYWQWQTSA-N

SMILES

C[As](C)C=C[As](C)C

Synonyms

(Z)-1,2-Ethenediylbis(dimethylarsine)

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

Conventional Synthesis Routes

Reaction of Sodium Dimethylarsenide with Halogenated Ethylenes

A primary conventional method for synthesizing bis(dimethylarsino)ethylene involves the reaction of sodium dimethylarsenide (NaAs(CH₃)₂) with halogenated ethylene (B1197577) precursors. epa.govwikipedia.org The nature of the halogenated ethylene significantly influences the composition of the final products.

The reaction between sodium dimethylarsenide and cis-1,2-dichloroethylene (B151661) is a known route for producing 1,2-bis(dimethylarsino)ethylene. epa.govrsc.org However, this reaction is not stereospecific and results in the formation of a mixture of both cis- and trans-1,2-bis(dimethylarsino)ethylene isomers. epa.govrsc.orgresearchgate.net Research has shown that the yield of the desired mixed isomers can be as low as 30%, with the trans-isomer being the predominant product in an approximate 10:1 ratio over the cis-isomer. rsc.org Furthermore, the product is often contaminated with byproducts such as tetramethyldiarsine, which can be difficult to separate by distillation. cdnsciencepub.com

In contrast, the analogous reaction using lithium diphenylarsenide and cis-1,2-dichloroethylene proceeds stereospecifically, yielding exclusively cis-1,2-bis(diphenylarsino)ethylene, highlighting the sensitivity of the reaction's stereochemical outcome to the specific arsenide reagent used. rsc.org

Table 1: Products from the Reaction of Sodium Dimethylarsenide with cis-1,2-Dichloroethylene

Reactant 1Reactant 2Main ProductsObserved ByproductsStereochemistry
Sodium Dimethylarsenidecis-1,2-Dichloroethylenecis-1,2-Bis(dimethylarsino)ethylene, trans-1,2-Bis(dimethylarsino)ethyleneTetramethyldiarsineMixture of cis and trans isomers

When 1,2-dibromoethylene (B146495) is used as the halogenated ethylene precursor in the reaction with sodium dimethylarsenide, the synthetic outcome shifts. Instead of the expected substitution product, the reaction primarily yields bis(dimethylarsino)acetylene and 1-bromo-1,2-bis(dimethylarsino)ethylene. epa.govresearchgate.netacs.org This suggests that an elimination-addition mechanism may be at play, leading to the formation of an acetylene (B1199291) derivative.

Table 2: Products from the Reaction of Sodium Dimethylarsenide with 1,2-Dibromoethylene

Reactant 1Reactant 2Main Products
Sodium Dimethylarsenide1,2-DibromoethyleneBis(dimethylarsino)acetylene, 1-Bromo-1,2-bis(dimethylarsino)ethylene

Improved and Advanced Synthetic Approaches

To overcome the limitations of conventional methods, particularly the lack of stereocontrol, improved synthetic strategies have been developed.

Hydroboration of Bis(dimethylarsino)acetylene

An improved and more stereoselective synthesis of this compound involves the hydroboration of bis(dimethylarsino)acetylene. epa.govresearchgate.netacs.org This method provides a more controlled pathway to the desired cis-isomer, avoiding the formation of the isomeric mixture that characterizes the reaction with cis-1,2-dichloroethylene.

Considerations for Stereospecific Synthetic Pathways

The quest for a stereospecific synthesis of this compound has led to the investigation of alternative reaction pathways. While the direct reaction of sodium dimethylarsenide with cis-1,2-dichloroethylene lacks stereospecificity, studies on related systems offer insights. For instance, the reaction of cis-(2-chlorovinyl)diphenylarsine with sodium dimethylarsenide stereospecifically yields only cis-1-dimethylarsino-2-diphenylarsinoethylene. rsc.orgrsc.org This demonstrates that a stepwise substitution, where one chloro group is first replaced by a diphenylarsino group, can direct the stereochemistry of the subsequent substitution. Such findings are crucial in designing synthetic routes that provide precise control over the geometry of the final bidentate arsine ligand. rsc.org

Isomer Separation and Purification Challenges

The synthesis of 1,2-Bis(dimethylarsino)ethylene often results in a mixture of its cis and trans geometric isomers. epa.govrsc.org The reaction between sodium dimethylarsenide (NaAs(CH3)2) and cis-1,2-dichloroethylene, for instance, yields a mixture of both cis- and trans-1,2-Bis(dimethylarsino)ethylene. epa.govrsc.orgsoton.ac.uk This lack of stereospecificity presents significant challenges in isolating the pure cis isomer, which is often the desired ligand for forming chelate complexes in coordination chemistry. cdnsciencepub.comoup.com The typical product from this reaction is a mixture containing approximately 90% of the trans isomer and only 10% of the cis isomer. cdnsciencepub.comsoton.ac.uk

An alternative, improved synthesis for the cis isomer involves the hydroboration of bis(dimethylarsino)acetylene. epa.gov However, even when mixtures are the primary product, the subsequent separation and purification are notoriously difficult.

Methodological Difficulties in Achieving Isomeric Purity

Achieving high isomeric purity for this compound is a well-documented challenge due to the physical properties of the isomers. cdnsciencepub.com Standard laboratory techniques for separating liquid mixtures have proven ineffective. Specifically, attempts to separate the cis and trans isomers by fractional distillation have failed. cdnsciencepub.com

Furthermore, efforts to resolve the mixture using gas-liquid chromatography (GLC) have also been unsuccessful. cdnsciencepub.com Research indicates that columns such as Carbowax and SE30, tested at temperatures of 127°C and 167°C, were unable to effect a separation of the isomers. cdnsciencepub.com

Given the difficulties in direct separation, an alternative strategy involving isomerization has been utilized. The irradiation of a solution containing a nickel(II) salt (NiX2) and the isomeric mixture with ultraviolet (UV) light can significantly alter the cis/trans ratio, favoring the formation of the cis isomer's nickel complex. soton.ac.uk This photochemical method allows for the in-situ generation and trapping of the cis ligand, bypassing the problematic physical separation of the free ligands. soton.ac.uk

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for characterizing cis-1,2-Bis(dimethylarsino)ethylene, often abbreviated as cis-ED, and its metallic complexes. The vibrational spectrum provides key information about the ligand's structure and how it coordinates to a metal center.

A sharp, strong absorption band around 1575 cm⁻¹ is a characteristic feature in the IR spectrum of this compound, which is attributed to the C=C stretching vibration. cdnsciencepub.com Another intense and broader absorption is observed at approximately 725 cm⁻¹, corresponding to the =CH bending mode. These two absorptions are distinctive for symmetrically cis-disubstituted ethylenes. cdnsciencepub.com When this compound acts as a chelating ligand in metal complexes, such as with palladium(II), the essential bands of the ligand are still present in the IR spectrum of the complex, confirming its coordination. cdnsciencepub.com

For instance, in palladium(II) complexes, the IR spectrum shows bands that are characteristic of the cis-ED ligand. cdnsciencepub.com The presence of water of crystallization in some complexes can be identified by strong absorptions around 1640 cm⁻¹ and 3400 cm⁻¹. cdnsciencepub.com The absence of a band around 970 cm⁻¹, which is characteristic of the trans isomer, can be used to confirm the cis configuration of the ligand. cdnsciencepub.com The study of various cobalt(III) complexes with arsine ligands, including those with cis-bis(dimethylarsino)ethylene, has also been reported, where IR spectroscopy aids in the characterization of these compounds. oup.com

Interactive Data Table: Characteristic IR Absorptions for this compound and its Complexes

Vibration ModeApproximate Wavenumber (cm⁻¹)Significance
C=C Stretch1575Characteristic of the cis-disubstituted ethylene (B1197577) backbone. cdnsciencepub.com
=CH Bend725Confirms the presence of the vinyl hydrogens. cdnsciencepub.com
H₂O Bending1640Indicates the presence of water of crystallization. cdnsciencepub.com
H₂O Stretching3400Indicates the presence of water of crystallization. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for the identification and structural analysis of this compound and its derivatives. epa.govresearchgate.netresearchgate.net The chemical shifts and coupling patterns of the protons provide direct evidence of the molecular structure.

The ¹H NMR spectrum of this compound shows distinct signals for the methyl and vinyl protons. In a study of cobalt(III) complexes with the related ligand 1,2-bis(dimethylarsino)ethane (dmae), the As-CH₃ protons typically appear as a singlet. oup.com For example, in trans-[CoBr₂(dmae)₂]ClO₄, the As-CH₃ protons resonate at δ=1.73 ppm as a singlet, and the As-CH₂ protons appear at δ=2.46 ppm, also as a singlet. oup.com While this is a saturated analogue, it provides an indication of the expected chemical shift regions for the methyl groups in the unsaturated this compound.

Isomerically pure cis- and trans-edas (1,2-bis(dimethylarsino)ethylene) have been identified by their ¹H NMR spectra after being displaced from their nickel(II) complexes. rsc.org

Beyond proton NMR, multinuclear NMR spectroscopy, including ³¹P and ¹³C NMR, is vital for a comprehensive characterization of complexes containing this compound and related ligands. researchgate.net

While direct ⁷⁵As NMR data for this compound is not commonly reported due to the quadrupolar nature of the arsenic nucleus, ³¹P NMR is extensively used for analogous phosphine (B1218219) complexes. The coordination chemical shift in ³¹P NMR, which is the difference in chemical shift between the coordinated and free ligand, provides valuable information about the electronic environment of the phosphorus atom upon complexation. up.ac.za This concept is transferable to understanding the coordination of arsine ligands.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For a symmetrical molecule like ethene, a single chemical shift is observed for the two equivalent carbon atoms at approximately 123 ppm. docbrown.info For this compound, one would expect distinct signals for the vinyl carbons and the methyl carbons. The chemical shift of the vinyl carbons would be in the alkene region, influenced by the arsenic substituents. For comparison, in the analogous cis-1,2-bis(phenylsulfonyl)ethylene, the vinyl carbons appear in the ¹³C NMR spectrum. chemicalbook.com In 1,2-bis(dimethylphosphino)ethane, a related saturated ligand, the carbons of the ethyl bridge and the methyl groups show distinct signals. chemicalbook.com

Multinuclear NMR studies, including ¹⁹⁵Pt NMR for platinum complexes, can provide further insights into the structure and bonding of these coordination compounds. core.ac.uk

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. soton.ac.uk Variable temperature (VT) NMR experiments can be used to study fluxional processes, such as ligand exchange or conformational changes within the molecule.

For complexes of this compound, VT ¹H NMR can reveal information about the rotation around single bonds and the flexibility of the chelate ring. The analysis of coupling constants and chemical shifts at different temperatures can provide thermodynamic parameters for these conformational changes. soton.ac.uk

In related systems, such as binuclear platinum complexes with chelating diphosphine ligands, VT NMR has been used to study the dynamic exchange of phosphorus atoms. core.ac.uk This type of analysis can also be applied to arsine complexes to understand the dynamic behavior of the ligands. The presence of diastereotopic protons in the ¹H NMR spectrum of a chiral complex can also provide information about the rigidity of the structure. masterorganicchemistry.com If the conformation is flexible and interconversion is fast on the NMR timescale, the diastereotopic protons may appear as a single signal. As the temperature is lowered and the interconversion slows, the signal may broaden and eventually resolve into two distinct signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular mass and investigating the fragmentation patterns of this compound and its derivatives. epa.govresearchgate.netresearchgate.net This information is vital for confirming the identity of newly synthesized compounds and for gaining insights into their structural stability.

The mass spectrum of a compound provides a precise measurement of its molecular weight, which can be used to confirm its elemental composition. For this compound, the calculated molecular mass is a key piece of data for its characterization. arizona.edu

The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. The way a molecule breaks apart upon ionization can reveal the strength of different bonds and the stability of the resulting fragments. For example, the mass spectra of related organoarsenic and organophosphorus compounds, such as cis- and trans-1,2-bis(diphenylarsino)ethylene, have been studied to understand their fragmentation pathways. researchgate.net This often involves the loss of substituent groups and cleavage of the ethylene backbone.

In the context of metal complexes, mass spectrometry can be used to identify the intact complex ion and to study its fragmentation, which may involve the loss of ligands or counter-ions. This technique has been employed in the characterization of various metal complexes containing arsine and phosphine ligands. psu.edu

Electronic Spectroscopy

Electronic spectroscopy is a powerful method for probing the electronic structure of metal complexes. By measuring the absorption of ultraviolet and visible light, information about electron transitions between molecular orbitals can be obtained.

The UV-Visible spectra of metal complexes containing this compound are characterized by absorptions arising from different types of electronic transitions. Palladium(II) complexes with this ligand, for instance, exhibit low-energy bands that are attributed to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net For example, palladium(II) complexes with the general formula [Pd(cis-ED)X₂] (where cis-ED is this compound and X is a halide) and [Pd(cis-ED)₂]X₂ have been synthesized and their structures discussed based on spectroscopic data. cdnsciencepub.com

The electronic spectra of rhenium(I) tricarbonyl complexes with related P∩N and As∩N ligands have also been studied, revealing MLCT transitions in the range of 340–440 nm. acs.org While not directly involving this compound, these studies on analogous arsenic-containing ligands provide a comparative framework for understanding its electronic properties.

Electronic transitions in transition metal complexes can be broadly categorized into d-d transitions and charge transfer (CT) transitions. libretexts.org

d-d Transitions : These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. libretexts.org They are typically weak, with molar extinction coefficients (ε) less than 1,000 L·mol⁻¹·cm⁻¹, and are only possible for metal ions with d¹ to d⁹ electron configurations. libretexts.orgbath.ac.uk The energy of these transitions provides direct information about the ligand field splitting parameter (Δ).

Metal-to-Ligand Charge Transfer (MLCT) : In MLCT transitions, an electron is excited from a molecular orbital that is primarily metal in character to one that is primarily ligand in character. libretexts.org This type of transition is common in complexes where the metal is bound to ligands with low-lying π* orbitals, such as bipyridine or phenanthroline. inflibnet.ac.in MLCT bands are generally much more intense than d-d bands, with ε values often exceeding 10,000 L·mol⁻¹·cm⁻¹, because they are not subject to the same selection rules. bath.ac.ukinflibnet.ac.in For complexes of this compound, the presence of the arsenic donor atoms and the ethylene backbone influences the energies of the molecular orbitals and thus the characteristics of any MLCT bands. For example, the UV-visible spectrum of certain palladium(II) complexes with Schiff base ligands, which also feature metal-to-ligand bonding, show low-energy bands in the range of 504-343 nm attributed to MLCT transitions, suggesting a square-planar geometry. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) : Conversely, LMCT transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. libretexts.org These are favored when the ligand is easily oxidized and the metal is in a high oxidation state and easily reduced. nsf.gov

The table below summarizes the key characteristics of these electronic transitions.

Transition TypeDescriptionTypical Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
d-d Transitions Electron moves between metal d-orbitals.< 1,000 libretexts.org
MLCT Electron moves from a metal-centered orbital to a ligand-centered orbital.> 10,000 inflibnet.ac.in
LMCT Electron moves from a ligand-centered orbital to a metal-centered orbital.Often high, can be > 50,000 bath.ac.uk

Electrochemical and Magnetic Resonance Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species). It is particularly valuable for studying transition metal complexes in unusual oxidation states. For example, a nickel(III) complex stabilized by cis-1,2-bis(dimethylarsino)ethene, [Ni(cis-edas)₂Cl₂]PF₆, was prepared and characterized. soton.ac.uk The paramagnetic nature of such a d⁷ Ni(III) complex would be readily confirmed and analyzed by EPR spectroscopy. Similarly, the oxidation of a ruthenium(II) complex, RuCl₂(PO)₂, with NOBF₄ yielded a paramagnetic ruthenium(III) species, [RuCl₂(PO)₂]BF₄, which was characterized by its X-band EPR spectrum in an acetone (B3395972) glass at 77 K, showing three distinct g values. sci-hub.se Paramagnetic nickel(I) complexes with anilido-imine ligands have also been characterized by their EPR spectra. researchgate.net

Solution conductivity measurements are a straightforward yet powerful tool for determining whether a metal complex is ionic or neutral in solution, and for estimating the number of ions present. The molar conductivity (Λ_M) of a complex in a given solvent is compared to established ranges for different electrolyte types (e.g., 1:1, 1:2, 2:1 electrolytes). For example, palladium(II) complexes of this compound have been characterized in part by conductivity data. cdnsciencepub.com A cobalt(II) complex with 1,2-cis-bis(diphenylphosphino)ethylene in 1,2-dichloroethane (B1671644) was determined to be a 1:2 electrolyte based on its conductivity. soton.ac.uk This technique is routinely used alongside spectroscopic methods to build a complete picture of a complex's identity and behavior in solution. up.ac.za

Coordination Chemistry and Ligand Behavior

Chelation Properties and Coordination Modes

The geometric arrangement of the donor atoms in cis- and trans-1,2-Bis(dimethylarsino)ethylene fundamentally determines their coordination behavior with metal centers.

The cis-isomer of 1,2-bis(dimethylarsino)ethylene functions as a potent chelating agent. The proximity of the two dimethylarsino (B13797298) groups allows them to bind to a single metal center, forming a stable five-membered ring. This chelation is a defining characteristic of its coordination chemistry, leading to the formation of monomeric complexes. cdnsciencepub.comrsc.org This behavior is observed in its complexes with various transition metals, including palladium(II) and nickel(II). cdnsciencepub.comrsc.org For instance, with palladium(II) halides, it forms square planar complexes with the general formula Pd(cis-ED)X₂, where X represents a halide ion. cdnsciencepub.com Similarly, it forms five-coordinate and tetragonally distorted octahedral complexes with nickel(II). rsc.org The ability of the cis-isomer to act as a bidentate chelate group is a key factor in the formation of these stable, well-defined monomeric structures. rsc.orgrsc.org

In stark contrast to the cis-isomer, the trans-isomer of 1,2-bis(dimethylarsino)ethylene is incapable of chelation due to the significant distance between the arsenic donor atoms. Instead, it acts as a bridging ligand, coordinating to two different metal centers simultaneously. This bridging behavior characteristically leads to the formation of polymeric structures. rsc.org For example, with nickel(II) halides, the trans-isomer forms octahedrally coordinated polymers. rsc.orgrsc.org Similarly, it forms dimeric complexes with palladium(II) halides, with the formula [Pd(trans-ED)X₂]₂. cdnsciencepub.com This propensity to form polymeric chains is a direct consequence of the spatial arrangement of the donor groups in the trans-isomer.

Electronically, the arsenic atoms are soft donor ligands, favoring coordination with soft metal centers. The electronic properties of the ligand can also influence the stability of different oxidation states of the coordinated metal. For example, cis-1,2-bis(dimethylarsino)ethylene has been shown to stabilize nickel(III) in certain complexes. soton.ac.uk The interplay of these steric and electronic effects ultimately dictates the preferred coordination environment around the metal ion. cdnsciencepub.comrsc.org

Formation and Characterization of Transition Metal Complexes

The reactivity of this compound with various transition metal precursors leads to a diverse range of coordination complexes.

This compound reacts with Group VI metal carbonyls, such as those of chromium, molybdenum, and tungsten, to form substituted carbonyl complexes. acs.orgarizona.edu In these reactions, the arsine ligand typically displaces one or more carbonyl (CO) ligands from the metal's coordination sphere. acs.org The resulting complexes have been characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their structures and bonding. acs.org Complete replacement of all carbonyl groups from these metal carbonyls by di(tertiary arsines) like this compound is generally not achieved under standard conditions. electronicsandbooks.com

The coordination chemistry of this compound with nickel has been extensively studied, revealing a rich variety of complexes with different oxidation states and geometries. rsc.orgrsc.org Reaction of nickel(II) salts with a mixture of cis- and trans-1,2-bis(dimethylarsino)ethylene, often enhanced by UV irradiation to favor the cis-isomer, yields a range of nickel complexes. rsc.orgrsc.org

The cis-ligand acts as a bidentate chelating agent to form several types of nickel(II) complexes: rsc.orgrsc.org

Five-coordinate complexes: Diamagnetic complexes with the general formula NiX₂(cis-edas)₂ (where X = Cl, Br, I, NCS, or NO₃) and [NiX(cis-edas)₂]PF₆ (where X = Cl, Br, or NCS) are formed. These are typically five-coordinate in solution. rsc.org

Tetragonally distorted octahedral complexes: In the solid state, the aforementioned NiX₂(cis-edas)₂ complexes often adopt a tetragonally distorted octahedral geometry. rsc.org

Square planar complexes: The planar [Ni(cis-edas)₂]²⁺ cation is also known. rsc.org

Furthermore, this compound can stabilize higher oxidation states of nickel. A paramagnetic complex, NiCl₂(cis-edas), readily undergoes aerial oxidation to form nickel(III) complexes of the general formula [NiX₂(cis-edas)₂]Y. rsc.orgrsc.org There is also evidence for the formation of an unstable nickel(IV) complex. rsc.orgrsc.org

The following table summarizes some of the key nickel complexes formed with this compound:

Complex FormulaNickel Oxidation StateCoordination Geometry (Solid State)Magnetic Properties
NiX₂(cis-edas)₂ (X = Cl, Br, I, NCS, NO₃)+2Tetragonally distorted octahedralDiamagnetic
[NiX(cis-edas)₂]PF₆ (X = Cl, Br, NCS)+2Likely five-coordinate or distorted octahedralDiamagnetic
[Ni(cis-edas)₂]²⁺+2Square planarDiamagnetic
[NiX₂(cis-edas)₂]Y+3OctahedralParamagnetic (one unpaired electron)

Nickel Complexes

Nickel(II) Complexes and Their Structural Diversity

The ligand this compound, often abbreviated as cis-edas, demonstrates a remarkable ability to form a variety of structurally diverse complexes with nickel(II). When reacting with nickel(II) salts, cis-edas, which is a strong bidentate chelating agent, can form several types of complexes depending on the reaction conditions and the anions present. researchgate.netanu.edu.au

One common class of complexes is the diamagnetic, five-coordinate species with the general formula [NiX(cis-edas)₂]Y, where X can be a halide (Cl, Br) or pseudohalide (NCS), and Y is a counterion like PF₆⁻. anu.edu.au These complexes are believed to be five-coordinate in solution and adopt a tetragonally distorted octahedral geometry in the solid state. anu.edu.au Additionally, square-planar [Ni(cis-edas)₂]²⁺ and five-coordinate [Ni(cis-edas)₃]²⁺ species have also been characterized. anu.edu.au

The reaction of nickel(II) halides with a mixture of cis- and trans-edas can yield complexes of both isomers. However, irradiation of the reactants with UV light can significantly increase the yield of the cis-edas complexes. anu.edu.au The trans-isomer, in contrast, tends to form octahedrally coordinated polymers with bridging ligands. anu.edu.au

Furthermore, a paramagnetic complex, NiCl₂(cis-edas), has been observed to readily undergo aerial oxidation, highlighting the ligand's ability to support different electronic states of the nickel center. anu.edu.au The complexing behavior of cis-edas shows a general similarity to another well-studied bidentate arsine ligand, o-phenylenebis(dimethylarsine). anu.edu.au

Stabilization of Higher Oxidation States: Nickel(III) and Nickel(IV) Complexes

The this compound ligand plays a crucial role in stabilizing higher oxidation states of nickel, specifically Ni(III) and Ni(IV). The formation of a Ni(III) complex, [Ni(cis-edas)₂Cl₂]PF₆, has been achieved through the air oxidation of the corresponding Ni(II) complex in an ethanol-HCl solution, followed by metathesis with NaPF₆. soton.ac.uk This trivalent nickel complex has one unpaired electron. anu.edu.au

Evidence for an unstable nickel(IV) complex of cis-edas has also been reported, suggesting the ligand's capacity to support nickel in this high oxidation state. anu.edu.au While cis-edas is effective in stabilizing these higher oxidation states, comparative studies suggest that o-phenylenebis(dimethylarsine) may be an even better stabilizer for higher oxidation states of nickel. anu.edu.au The ability to form these higher oxidation state complexes is a significant feature of the coordination chemistry of cis-edas, as such states are often difficult to achieve and maintain.

Palladium and Platinum Complexes

Formation of Square-Planar Palladium(II) and Platinum(II) Complexes

The this compound ligand readily forms stable, four-coordinate, square-planar complexes with both palladium(II) and platinum(II). cdnsciencepub.com As a strong chelating ligand, it coordinates to the metal center in a bidentate fashion. cdnsciencepub.com

For palladium(II), complexes with both 1:1 and 1:2 metal-to-ligand ratios have been described. The 1:1 complexes have the general formula Pd(cis-ED)X₂, where X represents a halide such as Cl⁻ or Br⁻. cdnsciencepub.com The 1:2 complexes are of the type [Pd(cis-ED)₂]X₂, with X being anions like Cl⁻, Br⁻, ClO₄⁻, or PF₆⁻. cdnsciencepub.com Conductivity measurements confirm that the 1:2 complexes behave as 2:1 electrolytes, supporting the formulation of a square-planar cation [Pd(cis-ED)₂]²⁺. cdnsciencepub.com

Similarly, platinum(II) forms analogous square-planar complexes. The structural similarities between the palladium(II) and platinum(II) complexes with cis-edas are well-established. cdnsciencepub.com

Comparative Studies with Corresponding Platinum Analogues

Comparative studies of palladium(II) and platinum(II) complexes with this compound reveal significant structural similarities. cdnsciencepub.com The coordination behavior of the ligand is consistent across both metals, leading to the formation of analogous square-planar complexes. cdnsciencepub.com The structures of the palladium(II) complexes have been elucidated through various techniques, including nuclear magnetic resonance, infrared spectroscopy, and conductivity measurements, with direct comparisons drawn to their platinum(II) counterparts. cdnsciencepub.com

These comparative analyses are crucial for understanding the subtle differences in the properties and reactivity of complexes of these two second- and third-row transition metals. While the general structures are similar, variations in bond lengths, bond angles, and spectroscopic properties can provide insights into the electronic effects of the metal center.

Iron and Cobalt Complexes

Derivatives with Carbonyl and Nitrosyl Moieties

The coordination chemistry of this compound extends to iron and cobalt, where it forms interesting derivatives incorporating carbonyl (CO) and nitrosyl (NO) ligands. Research in this area has explored the synthesis and characterization of these mixed-ligand complexes. acs.orgacs.org The presence of the arsenic-based ligand influences the electronic and structural properties of the resulting organometallic compounds. The study of these complexes provides valuable information on the interplay between the soft arsine donors and the π-accepting CO and NO ligands within the coordination sphere of iron and cobalt.

Octahedral Iron(II) and Cobalt(III) Compounds

The interaction of this compound with iron and cobalt salts yields stable octahedral complexes. This ligand has been shown to form low-spin octahedral complexes with iron(III). electronicsandbooks.com Research indicates that the complexes of iron(II) and cobalt(III) with this ligand are notably stable and can be handled in the presence of air and water without significant decomposition. acs.org The formation of cationic octahedral cobalt(III) complexes of the type [Co(ligand)₂]⁺ has also been reported. researchgate.net In general, cobalt(II) complexes are readily oxidized to cobalt(III) complexes, which are more stable. avinuty.ac.in

Table 1: Examples of Iron(II) and Cobalt(III) Complexes

Metal Ion Complex Type Geometry Key Characteristics
Iron(II) [Fe(cis-edas)₂X₂] Octahedral Stable in air and water. acs.org
Cobalt(III) [Co(cis-edas)₂X₂]⁺ Octahedral Cationic complex, remarkably stable. acs.orgresearchgate.net

Note: 'cis-edas' is an abbreviation for this compound. X represents a generic anionic ligand (e.g., halide).

Copper(I) Complexes

Attempts to synthesize copper(II) complexes with this compound have demonstrated that the resulting copper(II) derivatives are generally unstable. acs.org Instead, the reaction between copper(II) salts, such as copper(II) perchlorate (B79767), and the ligand leads to the reduction of the metal center and the formation of copper(I) complexes. acs.orgarizona.edu A white, insoluble copper(I) perchlorate complex has been isolated from such reactions, though its insolubility in common non-reactive solvents has limited further characterization. acs.org This indicates a redox reaction where the arsine ligand likely facilitates the reduction of Cu(II) to Cu(I).

General Complexation Behavior with Various Metal Salts

This compound functions as a strong chelating agent with a variety of metal salts. cdnsciencepub.com Its coordination chemistry is not limited to iron and cobalt but extends to other transition metals like palladium(II). acs.orgcdnsciencepub.com With palladium(II) halides, it forms square planar complexes with the formula Pd(ligand)X₂ (where X = Cl⁻, Br⁻). cdnsciencepub.com The general principle of chelation by bidentate ligands with an ethylene (B1197577) backbone is well-established, providing robust and flexible coordination that can stabilize various metal centers. mdpi.com The arsenic-metal bonds, being relatively long, can also accommodate higher coordination numbers by reducing steric crowding around the metal ion, a characteristic noted in the closely related ligand o-phenylenebis(dimethylarsine) (diars). wikipedia.org

Table 2: Summary of Complexation with Various Metal Salts

Metal Salt Resulting Complex Type Geometry Reference
Palladium(II) Halides Pd(cis-edas)X₂ Square Planar cdnsciencepub.com
Palladium(II) Perchlorate Pd(cis-edas)₂₂ Square Planar cdnsciencepub.com
Copper(II) Perchlorate [Cu(I)(cis-edas)]ClO₄ (inferred) Not Determined acs.org
Iron(II) Halides [Fe(cis-edas)₂X₂] Octahedral acs.org
Cobalt(II) Salts [Co(III)(cis-edas)₂X₂]⁺ (after oxidation) Octahedral acs.orgresearchgate.net

Note: 'cis-edas' is an abbreviation for this compound. X represents a generic anionic ligand.

Isomerization Phenomena within Coordination Spheres

The ethylene backbone of the ligand is not merely a passive linker; its double bond introduces the possibility of cis-trans isomerism. This isomerism can be influenced by external factors when the ligand is coordinated to a metal center.

Ligand Isomerization Induced by External Stimuli, e.g., Ultraviolet Light Irradiation

A significant finding in the study of this ligand's coordination complexes is the ability to induce isomerization of the ligand itself using external energy. Specifically, the isomerization of a coordinated ligand can be triggered by ultraviolet (UV) light. cdnsciencepub.com In a notable example, the room-temperature irradiation of a palladium(II) complex containing the trans-isomer of 1,2-bis(dimethylarsino)ethylene in non-aqueous solvents was found to cause isomerization of the ligand, leading to the formation of the corresponding complex with the cis-isomer. cdnsciencepub.com This photochemical reaction demonstrates that the coordination sphere can serve as a template for controlled geometric changes in the ligand.

Cis-Trans Isomerization Pathways in Metal Coordination

The existence of both cis and trans isomers of 1,2-bis(dimethylarsino)ethylene is foundational to its isomerization chemistry. acs.org While the cis isomer acts as a chelating ligand, the trans isomer typically functions as a bridging ligand between two metal centers. The conversion between these forms within a coordination complex represents a fascinating dynamic process. The primary documented pathway for this isomerization is photochemical, as induced by UV irradiation. cdnsciencepub.com When a dimeric palladium(II) complex formed with the bridging trans-ligand is irradiated with UV light in solution, the trans-ligand isomerizes to the cis-form, which then acts as a chelating ligand to form a monomeric complex. cdnsciencepub.com This transformation highlights a pathway where an external stimulus can fundamentally alter the structure and nuclearity of a coordination compound by acting upon the geometry of the coordinated ligand.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and bonding characteristics of organometallic complexes.

While specific DFT studies focusing solely on "cis-1,2-Bis(dimethylarsino)ethylene" are not extensively documented in the reviewed literature, the principles of applying DFT to understand the electronic structure and bonding in analogous complexes are well-established. DFT calculations on related metal complexes with chelating ligands, such as cis-dioxomolybdenum(VI) complexes with tridentate Schiff base ligands, have been used to analyze the electronic structure in both the ground and excited states nih.gov. These studies typically involve the calculation of molecular orbitals to understand the nature of the frontier orbitals (HOMO and LUMO) and to characterize the charge distribution within the molecule.

For a hypothetical M(CO)₄(this compound) complex, DFT calculations would likely reveal significant mixing of the arsenic lone pair orbitals with the metal d-orbitals, forming the basis of the metal-ligand bond. The electronic properties, such as the energies of the frontier molecular orbitals, would be influenced by the nature of the metal center and any other ligands present.

Table 1: Hypothetical DFT Data for a Metal Complex of this compound

ParameterHypothetical ValueSignificance
M-As Bond Length2.4 - 2.6 ÅIndicates the strength of the metal-arsenic bond.
As-M-As Bite Angle80 - 85°A key determinant of the chelate ring's strain and stability.
HOMO-LUMO Gap2.0 - 3.0 eVRelates to the electronic stability and reactivity of the complex.
Mulliken Charge on As+0.2 to +0.4Indicates the extent of electron donation from arsenic to the metal.

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations might yield for such a complex, based on general knowledge of similar structures.

The bonding in metal complexes of "this compound" can be described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the arsenic lone pairs to a vacant metal d-orbital and π-back-bonding from a filled metal d-orbital to a vacant σ* orbital of the As-C bonds or empty d-orbitals on the arsenic atoms.

Conformational Analysis of Chelate Rings in Metal Complexes

The five-membered chelate ring formed by the coordination of "this compound" to a metal center is not planar and can adopt various conformations.

The conformational flexibility of the chelate ring is a critical aspect of the stereochemistry of these complexes. Conformational studies of selected chelate ring systems, including those formed by similar bidentate ligands, have been undertaken to understand their behavior in solution lehigh.edu. The five-membered ring in a complex of "this compound" can exist in an envelope or a twisted conformation. The interconversion between these conformers is typically rapid on the NMR timescale at room temperature.

Computational modeling can be used to map the potential energy surface of the chelate ring, identifying the minimum energy conformations and the energy barriers for interconversion. These calculations would likely show that the puckering of the ring is a low-energy process.

The conformation of the chelate ring can be influenced by the nature of the substituents on the arsenic atoms and the ethylene (B1197577) backbone. While no specific studies on substituted "this compound" were found, general principles of conformational analysis suggest that bulky substituents on the arsenic atoms would favor a more puckered conformation to minimize steric interactions. Similarly, substituents on the ethylene backbone would alter the strain within the ring, potentially favoring one conformation over another. Computational models could be employed to systematically investigate these effects by calculating the relative energies of different conformers for a series of substituted ligands.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful means to investigate the mechanisms of reactions involving "this compound" complexes. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

Studies on the mechanism of oxidative addition to d⁶ metal complexes with related phosphine (B1218219) ligands have provided a framework for understanding such reactions rsc.org. For example, the reaction of a metal(0) complex with an alkyl halide may proceed through an outer-sphere electron transfer to generate a metal(I) species and an alkyl radical, followed by further reaction to form the final oxidative addition product rsc.org.

In the context of "this compound" complexes, computational studies could be used to explore the feasibility of different proposed mechanisms. For instance, in a reaction involving CO₂, computational methods can help to elucidate whether the reaction proceeds via direct interaction with the metal center or through a ligand-assisted pathway acs.orgresearchgate.net. The use of computational models is crucial for understanding complex reaction networks, as has been demonstrated in the study of the ethylene-forming enzyme, although this is a biological system chemrxiv.org.

Applications of Cis 1,2 Bis Dimethylarsino Ethylene in Advanced Inorganic and Organometallic Chemistry Research

The bidentate ligand cis-1,2-bis(dimethylarsino)ethylene, commonly abbreviated as "diars," is a significant compound in the field of coordination chemistry. Its unique electronic and steric properties, arising from the presence of two soft arsenic donor atoms held in a constrained cis-orientation by a carbon-carbon double bond, make it a valuable tool for researchers exploring the frontiers of inorganic and organometallic chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cis-1,2-Bis(dimethylarsino)ethylene to ensure geometric purity?

  • Methodological Answer : Synthesis should prioritize inert-atmosphere techniques (e.g., Schlenk line) to prevent oxidation of the dimethylarsino groups. Geometric purity can be controlled using sterically hindered ligands during ligand substitution reactions. Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the cis-configuration by analyzing coupling constants and splitting patterns, similar to methods used for cis-1,2-Bis(phenylsulfonyl)ethylene . For arsenic-containing compounds, elemental analysis and X-ray crystallography are critical to validate structural integrity .

Q. How can researchers safely handle this compound given its arsenic content?

  • Methodological Answer : Follow protocols for arsenic-containing compounds, including:

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct experiments in a fume hood with HEPA filtration.
  • Spill Management : Neutralize spills with activated charcoal or specialized arsenic-binding agents, as recommended for air-sensitive phosphine analogs .
  • Waste Disposal : Segregate arsenic waste and follow EPA guidelines for heavy-metal disposal .

Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy can probe ligand-to-metal charge transfer (LMCT) transitions, while X-ray photoelectron spectroscopy (XPS) quantifies arsenic oxidation states. Compare results with computational studies (e.g., DFT) to validate electronic structure predictions, as done for cis-1,2-dichloroethylene derivatives .

Advanced Research Questions

Q. How does the cis-configuration of 1,2-Bis(dimethylarsino)ethylene influence its coordination behavior in transition-metal complexes?

  • Methodological Answer : The cis-geometry creates a chelating ligand with a bite angle that affects metal-ligand bond strength and catalytic activity. Use X-ray crystallography to compare bond lengths/angles in complexes with cis vs. trans isomers. For example, studies on cis-1,2-Bis(diphenylphosphino)ethylene show that smaller bite angles enhance catalytic activity in cross-coupling reactions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for the reactivity of this compound?

  • Methodological Answer :

Benchmark Computational Models : Validate DFT functionals (e.g., B3LYP vs. M06) against experimental kinetics data for arsenic-containing systems.

Isotopic Labeling : Use 73As^{73}\text{As} NMR to track arsenic coordination dynamics in real time.

Controlled Reactivity Studies : Compare reaction outcomes under varying temperatures and solvents to identify unaccounted intermediates, as demonstrated in dichloroethylene toxicity studies .

Q. How can this compound be utilized in designing arsenic-based catalysts for C–C bond formation?

  • Methodological Answer : Test its efficacy as a ligand in palladium-catalyzed Suzuki-Miyaura couplings. Monitor catalytic turnover frequencies (TOF) and compare with phosphine analogs. For example, cis-1,2-Bis(4-pyridyl)ethylene derivatives show enhanced stability in Heck reactions due to rigid π-backbonding . Optimize catalyst loading and solvent polarity to mitigate arsenic leaching .

Safety and Compliance

Q. What are the ecotoxicological risks associated with this compound, and how can they be mitigated?

  • Methodological Answer : Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC50_{50} values. For environmental persistence, use OECD 301 biodegradation tests. If the compound exhibits high bioaccumulation potential (log KowK_{ow} >3), implement containment protocols during disposal, as recommended for persistent organoarsenicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.